molecular formula C11H11NO2 B1677645 Phensuximide CAS No. 86-34-0

Phensuximide

Cat. No. B1677645
CAS RN: 86-34-0
M. Wt: 189.21 g/mol
InChI Key: WLWFNJKHKGIJNW-UHFFFAOYSA-N
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Description

Phensuximide is a member of the succinimide class with anticonvulsant properties . It suppresses the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness in petit mal seizures . The frequency of attacks is reduced by depression of nerve transmission in the motor cortex .


Molecular Structure Analysis

Phensuximide has a molecular formula of C11H11NO2 . Its average mass is 189.2105 Da and its monoisotopic mass is 189.078978601 Da . The structure of Phensuximide contains a five-membered ring with two negatively charged carbonyl oxygen atoms .


Physical And Chemical Properties Analysis

Phensuximide has a molecular weight of 189.21 . It is soluble in DMSO at 150 mg/mL . The density of Phensuximide is 1.2±0.1 g/cm3 .

Scientific Research Applications

  • Specific Scientific Field : Pharmacology and Neurology .
  • Summary of the Application : Phensuximide is an anticonvulsant medication. It’s used in the treatment of epilepsy, specifically for managing absence (petit mal) seizures . It works by suppressing the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness in these types of seizures .
  • Methods of Application or Experimental Procedures : Phensuximide is typically administered orally. The exact dosage and frequency would depend on the specific needs of the patient and would be determined by a healthcare provider .
  • Results or Outcomes : The primary outcome of using Phensuximide is a reduction in the frequency of absence seizures. By depressing nerve transmission in the motor cortex, it helps to control and prevent these seizures .

Safety And Hazards

Phensuximide is harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-methyl-3-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWFNJKHKGIJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023460
Record name Phensuximide
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Phensuximide
Source Human Metabolome Database (HMDB)
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Solubility

2.21e+00 g/L
Record name Phensuximide
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Mechanism of Action

Phensuximide's mechanism of action not understood, but may act in inhibitory neuronal systems that are important in the generation of the three per second rhythm. It's effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue.
Record name Phensuximide
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Product Name

Phensuximide

CAS RN

86-34-0
Record name Phensuximide
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Record name Phensuximide
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Record name PHENSUXIMIDE
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Melting Point

72 °C
Record name Phensuximide
Source DrugBank
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Record name Phensuximide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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